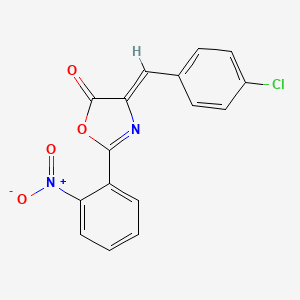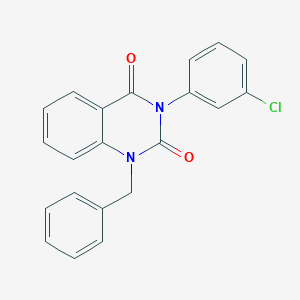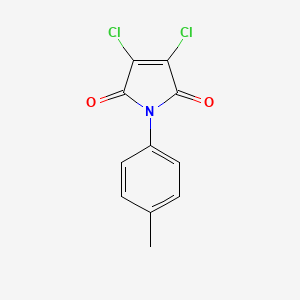
1H-Pyrrole-2,5-dione, 3,4-dichloro-1-(4-methylphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrole-2,5-dione, 3,4-dichloro-1-(4-methylphenyl)- is a chemical compound known for its unique structure and properties It is a derivative of pyrrole, a five-membered aromatic heterocycle, and features two chlorine atoms and a 4-methylphenyl group attached to the pyrrole ring
Métodos De Preparación
The synthesis of 1H-Pyrrole-2,5-dione, 3,4-dichloro-1-(4-methylphenyl)- typically involves the reaction of 3,4-dichloromaleic anhydride with 4-methylaniline. The reaction conditions often include heating the reactants in a suitable solvent, such as toluene, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. These methods often employ continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
1H-Pyrrole-2,5-dione, 3,4-dichloro-1-(4-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
1H-Pyrrole-2,5-dione, 3,4-dichloro-1-(4-methylphenyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicinal chemistry, the compound is explored for its potential as a drug candidate. Its ability to interact with specific enzymes and receptors makes it a promising lead compound for drug development.
Industry: The compound is used in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 1H-Pyrrole-2,5-dione, 3,4-dichloro-1-(4-methylphenyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes and result in various biological effects. The specific pathways involved depend on the target and the context of the interaction .
Comparación Con Compuestos Similares
1H-Pyrrole-2,5-dione, 3,4-dichloro-1-(4-methylphenyl)- can be compared with other similar compounds, such as:
3,4-Dichloro-1-(3-methylphenyl)-1H-pyrrole-2,5-dione: This compound has a similar structure but with a 3-methylphenyl group instead of a 4-methylphenyl group.
3,4-Dichloro-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione: In this compound, the 4-methylphenyl group is replaced with a 4-fluorophenyl group.
The uniqueness of 1H-Pyrrole-2,5-dione, 3,4-dichloro-1-(4-methylphenyl)- lies in its specific substitution pattern, which can lead to distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
29244-55-1 |
|---|---|
Fórmula molecular |
C11H7Cl2NO2 |
Peso molecular |
256.08 g/mol |
Nombre IUPAC |
3,4-dichloro-1-(4-methylphenyl)pyrrole-2,5-dione |
InChI |
InChI=1S/C11H7Cl2NO2/c1-6-2-4-7(5-3-6)14-10(15)8(12)9(13)11(14)16/h2-5H,1H3 |
Clave InChI |
BMIYQLIZIPDXAS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N2C(=O)C(=C(C2=O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-cyclopropyl-N'-[(E)-(4-hydroxyphenyl)methylidene]quinoline-4-carbohydrazide](/img/structure/B11651761.png)
![(6Z)-5-imino-6-(3-methoxy-4-{2-[2-(2-methylphenoxy)ethoxy]ethoxy}benzylidene)-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11651775.png)
![4-ethoxy-N-{4-[5-(phenylcarbonyl)-1H-benzimidazol-2-yl]phenyl}benzamide](/img/structure/B11651781.png)
![N-[(5Z)-5-(1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-hydroxybenzamide](/img/structure/B11651784.png)
![3-Isobutyl-5-[2-(2-methoxyanilino)-1,3-thiazol-4-YL]-5-methyldihydro-2(3H)-furanone](/img/structure/B11651788.png)
![2-[N-(3-Chloro-4-methylphenyl)4-methylbenzenesulfonamido]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)acetamide](/img/structure/B11651790.png)
![2-{4-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-3-chloro-5-ethoxyphenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11651797.png)
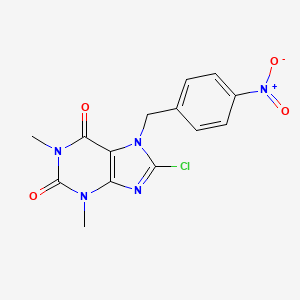
![Ethyl 4-[(3-chlorophenyl)amino]benzo[h]quinoline-3-carboxylate](/img/structure/B11651819.png)
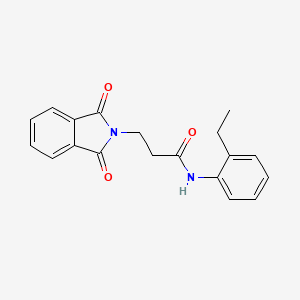

acetate](/img/structure/B11651830.png)
